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molecular formula C11H18O2 B1592276 1-Ethylcyclopentyl methacrylate CAS No. 266308-58-1

1-Ethylcyclopentyl methacrylate

Cat. No. B1592276
M. Wt: 182.26 g/mol
InChI Key: FMEBJQQRPGHVOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09223209B2

Procedure details

To a 100 mL roundbottom flask, 2-methyl-2-(trifluoromethylsulfonamido)propyl methacrylate (2,2-diMe-EATf-MA) (1.0 g, 3.5 mmol, 0.15 eq.), 1-ethylcyclopentyl methacrylate (ECPMA) (1.9 g, 10.4 mmol, 0.45 eq.), 3-hydroxyadamantyl methacrylate (HADMA) (2.18 g, 9.2 mmol, 0.40 eq.), 2,2′-azobis(2-methylpropionitrile) (AIBN) (151 mg, 0.04 eq.), and methyl ethyl ketone (10 mL) were added. A reflux condenser with a rubber septum was added and the oxygen was removed from the solution by three sequential pump-backfill cycles using nitrogen while stirring vigorously. The reaction flask was placed under nitrogen and transferred to an oil bath to reflux overnight. Upon completion, the reaction flask was cooled to room temperature and the polymer precipitated into a 30-fold excess of methanol. The polymer was isolated using a medium porosity ceramic fitted Buchner funnel. The white polymer was redissolved into a minimal amount of methyl ethyl ketone and the precipitation process repeated one time. Upon final isolation on the Buchner funnel, the polymer was washed 1 time with methanol. The polymer was dried in vacuo at 80° C. overnight. The polymer was allowed to cool to room temperature under vacuum prior to determining the yield. The final composition was 17:42:41 as determined by inverse-gated 13C NMR using Cr(acac)3 as a relaxation agent in acetone-d6. Yield: 4.3 g (84%). Mn: 6750 g/mol. PDI: 2.43. Tg: >Tdecomp.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
151 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OCC(C)(NS(C(F)(F)F)(=O)=O)C)(=O)C(C)=C.C(OC1(CC)CCCC1)(=O)C(C)=C.[C:32]([O:37][C:38]12[CH2:47][CH:42]3[CH2:43][CH:44]([CH2:46][C:40]([OH:48])([CH2:41]3)[CH2:39]1)[CH2:45]2)(=[O:36])[C:33](C)=[CH2:34].N(C(C)(C)C#N)=NC(C)(C)C#N>C(C(C)=O)C>[CH2:34]=[CH:33][C:32]([O:37][C:38]12[CH2:39][C:40]3([OH:48])[CH2:46][CH:44]([CH2:43][CH:42]([CH2:41]3)[CH2:47]1)[CH2:45]2)=[O:36]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCC(C)(NS(=O)(=O)C(F)(F)F)C
Name
Quantity
1.9 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC1(CCCC1)CC
Name
Quantity
2.18 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC12CC3(CC(CC(C1)C3)C2)O
Name
Quantity
151 mg
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)C(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A reflux condenser with a rubber septum was added
CUSTOM
Type
CUSTOM
Details
the oxygen was removed from the solution by three sequential pump-backfill cycles
CUSTOM
Type
CUSTOM
Details
transferred to an oil bath
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the polymer precipitated into a 30-fold excess of methanol
CUSTOM
Type
CUSTOM
Details
The polymer was isolated
CUSTOM
Type
CUSTOM
Details
ceramic fitted Buchner funnel
WASH
Type
WASH
Details
Upon final isolation on the Buchner funnel, the polymer was washed 1 time with methanol
CUSTOM
Type
CUSTOM
Details
The polymer was dried in vacuo at 80° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature under vacuum

Outcomes

Product
Name
Type
Smiles
C=CC(=O)OC12CC3CC(C1)CC(C3)(C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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